Benzo[l]cyclopenta[cd]pyren-1(2h)-one
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Overview
Description
Benzo[l]cyclopenta[cd]pyren-1(2h)-one is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H12. It is a complex organic compound characterized by multiple fused aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[l]cyclopenta[cd]pyren-1(2h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of high-temperature reactions to facilitate the formation of the fused ring structure. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursors are subjected to high temperatures and pressures. The process often includes steps such as solvent extraction, purification through chromatography, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo[l]cyclopenta[cd]pyren-1(2h)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce partially hydrogenated PAHs. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the aromatic rings .
Scientific Research Applications
Benzo[l]cyclopenta[cd]pyren-1(2h)-one has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its interactions with biological molecules helps in understanding the effects of PAHs on living organisms.
Medicine: Studies focus on its potential carcinogenic properties and its role in the development of cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of Benzo[l]cyclopenta[cd]pyren-1(2h)-one involves its interaction with cellular components, leading to various biological effects. It can form adducts with DNA, causing mutations and potentially leading to cancer. The compound may also interact with enzymes and other proteins, disrupting normal cellular functions. The molecular targets and pathways involved include the aryl hydrocarbon receptor (AhR) pathway, which mediates the toxic effects of PAHs .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: Another well-known PAH with similar structural features but different biological activities.
Cyclopenta[cd]pyrene: Shares a similar core structure but differs in the arrangement of the fused rings
Uniqueness
Benzo[l]cyclopenta[cd]pyren-1(2h)-one is unique due to its specific ring structure, which influences its chemical reactivity and biological interactions. Its distinct arrangement of fused rings sets it apart from other PAHs, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
113779-21-8 |
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Molecular Formula |
C22H12O |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
hexacyclo[16.3.1.04,21.07,20.08,13.014,19]docosa-1(22),2,4(21),5,7(20),8(13),11,14,16,18-decaen-9-one |
InChI |
InChI=1S/C22H12O/c23-18-6-2-5-16-15-4-1-3-13-11-14-8-7-12-9-10-17(21(16)18)22(19(12)14)20(13)15/h1-5,7-11H,6H2 |
InChI Key |
DMNRZKZCVKWWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C1=O)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3 |
Origin of Product |
United States |
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